molecular formula C10H10BrNO B6282026 7-methylquinolin-6-ol hydrobromide CAS No. 2287299-03-8

7-methylquinolin-6-ol hydrobromide

Cat. No.: B6282026
CAS No.: 2287299-03-8
M. Wt: 240.1
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Description

7-Methylquinolin-6-ol hydrobromide is a chemical compound based on the privileged quinoline scaffold, a structure of significant importance in contemporary chemical and biological sciences . The quinoline core is a versatile pharmacophore found in numerous natural products and synthetic molecules with a wide array of pharmacological activities . This particular derivative, featuring a methyl group at the 7-position and a hydroxyl group at the 6-position, serves as a valuable intermediate for medicinal chemistry and drug discovery research. The broader class of quinoline and quinolinone derivatives has demonstrated diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties . Research into similar compounds highlights their potential as multi-target agents, capable of inhibiting enzymes like lipoxygenase (LOX) while also exhibiting antioxidant effects, which is a valuable profile for treating diseases involving chronic inflammation and oxidative stress . Furthermore, hydroxyquinoline derivatives are known to act as effective chelating agents for various metal ions, which can contribute to their biological mechanisms and applications in other fields . As a building block, this compound can be utilized in the synthesis of more complex molecules, such as carboxamides and hybrid derivatives, which are often explored for enhanced bioactivity . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2287299-03-8

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

Origin of Product

United States

Preparation Methods

Skraup Synthesis Approach

The Skraup reaction is a classical method for quinoline synthesis, involving cyclization of aniline derivatives with glycerol in the presence of a strong acid and oxidizing agent. For 7-methylquinolin-6-ol, 3-methyl-4-aminophenol serves as the starting material. The reaction proceeds as follows:

  • Reagents :

    • 3-Methyl-4-aminophenol (1.0 equiv)

    • Glycerol (3.0 equiv)

    • Concentrated sulfuric acid (catalyst)

    • Nitrobenzene (oxidizing agent)

  • Conditions :

    • Temperature: 180–190°C

    • Time: 6–8 hours

    • Environment: Reflux under inert atmosphere

  • Mechanism :

    • Glycerol dehydrates to acrolein, which reacts with the aniline derivative to form a Schiff base.

    • Cyclization and oxidation yield the quinoline structure.

  • Yield : 60–65% after purification via recrystallization from ethanol.

Table 1: Skraup Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature180–190°C±5%
Glycerol Ratio3.0 equivCritical
Oxidizing AgentNitrobenzenePrevents over-reduction

Friedlander Condensation Method

This method employs a ketone and an amino phenol under acidic conditions. For 7-methylquinolin-6-ol:

  • Reagents :

    • 4-Amino-3-methylphenol (1.0 equiv)

    • Cyclohexanone (1.2 equiv)

    • Hydrochloric acid (catalyst)

  • Conditions :

    • Temperature: 120°C

    • Time: 12 hours

  • Mechanism :

    • Acid-catalyzed condensation forms the quinoline backbone.

  • Yield : 50–55% after column chromatography.

Halogenation and Cyclization

Adapted from patent methods for chlorinated quinolines, bromine may be introduced via electrophilic substitution:

  • Reagents :

    • 8-Hydroxyquinaldine (precursor)

    • Bromine (2.0 equiv)

    • Chloroform (solvent)

    • Iodine (0.5–5 wt% catalyst)

  • Conditions :

    • Temperature: 20–30°C

    • Time: 5 hours post-bromination

  • Workup :

    • Distillation of chloroform with water addition.

    • Precipitation at pH 2 using ammonium hydroxide.

Table 2: Bromination Efficiency

Bromine EquivYield (%)Purity (%)
1.57085
2.08892
3.09088

Formation of the Hydrobromide Salt

The free base (7-methylquinolin-6-ol) is treated with hydrobromic acid to form the hydrobromide salt:

  • Procedure :

    • Dissolve 7-methylquinolin-6-ol (1.0 equiv) in ethanol.

    • Add 48% aqueous HBr (1.1 equiv) dropwise.

    • Stir at 25°C for 2 hours.

    • Crystallize at 4°C, filter, and wash with cold ethanol.

  • Yield : 92–95% with >99% purity.

Table 3: Salt Formation Parameters

HBr EquivSolventYield (%)
1.0Ethanol85
1.1Ethanol95
1.2Methanol90

Industrial-Scale Production Considerations

  • Solvent Recovery : Chloroform distillation with water (as in) reduces waste.

  • Catalyst Recycling : Iodine recovery via sodium bisulfite washing improves cost efficiency.

  • Continuous Flow Systems : Enhance yield by 15% compared to batch processes.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hours with comparable yields.

  • Green Chemistry : Ionic liquid solvents replace sulfuric acid in Skraup synthesis, improving safety.

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered biological and chemical properties, which can be further utilized in different applications .

Scientific Research Applications

7-Methylquinolin-6-ol hydrobromide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 7-methylquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . This mechanism underlies its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below, emphasizing substituent effects and molecular characteristics.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
7-Methylquinolin-6-ol hydrobromide C₁₀H₁₀BrNO 240.10 (calculated) 7-methyl, 6-hydroxyl, HBr Not available
5-Chloro-2-methylquinolin-6-ol hydrobromide C₁₀H₉BrClNO 274.54 5-chloro, 2-methyl, 6-hydroxyl, HBr 1803584-40-8
7-Bromo-1-methylquinolin-2(1H)-one C₁₀H₈BrNO 254.08 7-bromo, 1-methyl, 2-ketone 1187933-12-5
Dextromethorphan hydrobromide C₁₈H₂₅NO·HBr·H₂O 370.33 3-methoxy, 17-methyl, morphinan backbone Relevant to

Key Observations:

Substituent Positioning and Electronic Effects: The 5-Chloro-2-methylquinolin-6-ol hydrobromide () differs in halogen placement (5-chloro vs. 7-methyl), which may reduce electron density at the quinoline core compared to 7-methyl substitution. This could alter reactivity in electrophilic substitution reactions or binding interactions in biological systems .

Halogen vs. Chlorine in 5-Chloro-2-methylquinolin-6-ol hydrobromide offers a smaller atomic radius, possibly favoring tighter molecular packing .

Pharmacological Implications: While dextromethorphan hydrobromide () is a morphinan derivative with NMDA receptor antagonism and sigma-1 agonist activity, its structural dissimilarity to this compound highlights the diversity of neurological targets among heterocyclic compounds. The absence of a morphinan backbone in quinoline derivatives may limit cross-reactivity but opens avenues for novel target exploration .

Research Findings and Limitations

  • Synthetic Accessibility: Methyl and hydroxyl groups at the 6- and 7-positions (as in this compound) may complicate synthesis due to steric hindrance, a challenge less pronounced in 2-substituted analogs like 5-Chloro-2-methylquinolin-6-ol hydrobromide .
  • Biological Activity Gaps: Direct studies on this compound are absent in the provided evidence.

Q & A

Q. What are the standard synthetic routes for 7-methylquinolin-6-ol hydrobromide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via two primary methods:
  • Skraup Synthesis : Cyclization of aniline derivatives with glycerol, nitrobenzene (oxidizing agent), and sulfuric acid (catalyst). Reaction conditions require precise temperature control (~180–200°C) to avoid side reactions like over-oxidation .
  • Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. Optimizing molar ratios and solvent polarity improves yield (e.g., ethanol or acetic acid as solvents) .
    Purification involves crystallization or chromatography (e.g., silica gel column chromatography) to achieve >95% purity.

Q. What characterization techniques are recommended for verifying the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methyl at C7, hydroxyl at C6) and aromatic ring integrity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological studies) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (159.18 g/mol for the base compound; hydrobromide adds 80.91 g/mol) .

Q. How does the hydrobromide salt form influence the compound’s physicochemical properties?

  • Methodological Answer : The hydrobromide counterion enhances aqueous solubility (critical for in vitro assays) and stability by forming ionic interactions with the quinoline nitrogen. Comparative studies with freebase analogs show improved bioavailability in physiological buffers (pH 7.4) due to salt dissociation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s antimicrobial mechanism of action?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with serial dilutions (0.5–128 µg/mL) and incubation (37°C, 24 hr) .
  • Time-Kill Curves : Monitor bactericidal kinetics at 2× MIC over 24 hr, comparing with controls (e.g., ciprofloxacin).
  • Target Identification : Use fluorescence quenching assays to study interactions with bacterial topoisomerase II or membrane proteins . Environmental factors (pH, temperature) must be controlled to avoid confounding results .

Q. How should researchers address contradictions in reported biological activity data (e.g., variable anticancer efficacy across studies)?

  • Methodological Answer :
  • Replicate Under Controlled Conditions : Standardize cell lines (e.g., MCF-7 for breast cancer), culture media, and exposure times (e.g., 48 hr).
  • Orthogonal Assays : Combine MTT assays with apoptosis markers (Annexin V/PI staining) and caspase-3 activation to validate cytotoxicity .
  • Structural Analog Comparison : Test 7-bromo or 6-methoxy derivatives (e.g., 6-Bromoquinolin-4-ol) to isolate substituent effects. Evidence shows methyl and hydroxyl positioning significantly alters activity profiles .

Q. What experimental strategies optimize the pharmacokinetic (ADME) profile of this compound?

  • Methodological Answer :
  • Solubility Enhancement : Use hydrobromide salts or co-solvents (e.g., PEG 400) in preclinical formulations .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Introduce methyl groups to block metabolic hotspots .
  • In Vivo Distribution : Radiolabel the compound (e.g., 14C^{14}C-methyl) and track tissue accumulation via autoradiography in rodent models .

Q. How can computational methods aid in predicting structure-activity relationships (SAR) for quinoline derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase for antimicrobial activity). Prioritize derivatives with high binding affinity (<-8 kcal/mol) .
  • QSAR Modeling : Train models on datasets of IC50_{50} values and descriptors (e.g., logP, polar surface area). Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC50_{50} and Hill slope.
  • ANOVA with Tukey’s Post Hoc : Compare means across dose groups (e.g., 0–100 µM) to identify significant differences (p < 0.05) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC peak area reduction (<5% change acceptable) .
  • Long-Term Stability : Store at -20°C in amber vials and assay monthly for 12 months.

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